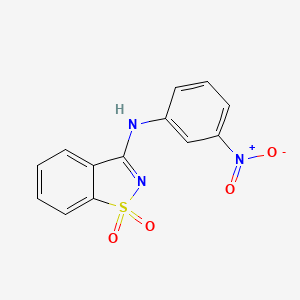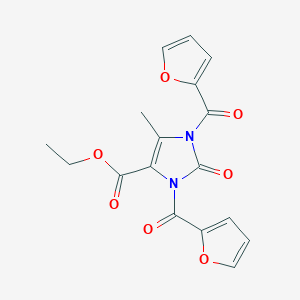
N-(3-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitro-substituted 1,2-benzisothiazol-3(2H)-one 1,1-dioxides, including N-(3-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, can be achieved through amminolysis of nitro 2-chlorosulfonylbenzoate esters. This method offers advantages over traditional oxidation processes of ortho-toluenesulfonamide, presenting a convenient approach to these compounds (Saari & Schwering, 1986).
Molecular Structure Analysis
The molecular structure of related compounds, such as derivatives of N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, has been elucidated using X-ray crystallography. These studies reveal details about the molecular conformation, bond lengths, and angles, which are essential for understanding the chemical reactivity and properties of these compounds. Notably, structural analyses have been conducted to explain the reactivity and formation of various derivatives through different chemical reactions (Argilagos et al., 1998).
Chemical Reactions and Properties
N-(3-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, showcasing its reactivity. For instance, the desulfurization reaction of similar compounds has been studied, leading to the formation of unstable intermediates and subsequently to amidine derivatives and thioimidate via nucleophilic addition. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Argilagos et al., 1998).
Applications De Recherche Scientifique
Intramolecular Reactions and Synthesis of 2-Arylbenzotriazoles
Intramolecular reactions involving nitro and carbodi-imide groups lead to a novel synthesis route for 2-arylbenzotriazoles. This process demonstrates a molecular rearrangement proceeding via diarylcarbodi-imides with an ortho nitro group, offering a new pathway to synthesize 2-arylbenzotriazoles. This method is highlighted by its efficiency and the general applicability to compounds with similar structural motifs, showcasing the versatile use of nitrophenyl derivatives in synthetic chemistry (Houghton, Pipe, & Rees, 1985).
Thermal Elimination and Generation of Aza-ortho-xylylenes
Nitro derivatives of 2,1-benzisothiazoline 2,2-dioxide undergo thermal elimination of sulfur dioxide, leading to the formation of highly reactive aza-ortho-xylylenes. This reaction can be performed in the injector of a gas chromatograph, showing the potential of nitrobenzisothiazole derivatives in generating reactive intermediates for further chemical transformations (Danikiewicz, Wojciechowski, & Olejnik, 1995).
Desulfurization Studies
The desulfurization of nitro-N,2-diphenyl derivatives has been explored, revealing the formation of intermediate compounds through nucleophilic addition reactions. This study provides insights into reaction mechanisms involving nitrobenzisothiazoles and the potential for synthesizing a range of chemical compounds through controlled desulfurization (Argilagos, Kunz, Linden, & Heimgartner, 1998).
Heterocyclization Reactions
The study on heterocyclization of o-nitrobenzylamines to 3-alkoxy-2H-indazoles reveals the influence of electronic and steric factors on the efficiency of these reactions. This highlights the role of nitrophenyl derivatives in facilitating the synthesis of heterocyclic compounds, expanding the toolbox for organic synthesis (Mills, Nazer, Haddadin, & Kurth, 2006).
Graphene-based Catalysis for Nitro Compound Reduction
Research into graphene-based catalysts for the reduction of nitro compounds to amines illustrates the application of nitrophenyl derivatives in catalysis. The use of graphene derivatives in synthesizing various catalysts demonstrates the importance of nitro compounds in developing environmentally friendly and efficient catalytic processes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-16(18)10-5-3-4-9(8-10)14-13-11-6-1-2-7-12(11)21(19,20)15-13/h1-8H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQISLEQDUDNRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)
![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)
![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)
![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)





![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)
![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)